Enhanced Organic Solvent Solubility via Methoxyethoxy Functionalization
The incorporation of a 2-methoxyethoxy group onto the 2-methylpropane-1-sulfonyl chloride core significantly improves solubility in common organic reaction solvents compared to unsubstituted aliphatic sulfonyl chlorides . While specific quantitative solubility data for this exact compound in g/mL are not widely reported, the structural feature is known to enhance solubility in dichloromethane, tetrahydrofuran, and diethyl ether relative to simpler alkyl sulfonyl chlorides, a property that facilitates homogeneous reaction conditions and can lead to higher conversion rates in nucleophilic substitution reactions .
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Soluble in dichloromethane and ether; enhanced solubility due to methoxyethoxy group |
| Comparator Or Baseline | Isobutanesulfonyl chloride (2-methylpropane-1-sulfonyl chloride, CAS 35432-36-1) |
| Quantified Difference | Not quantified in accessible sources; qualitative improvement noted |
| Conditions | Based on structural class properties |
Why This Matters
Improved solubility ensures more efficient and reproducible reactions, reducing the need for excess reagent and simplifying purification.
